molecular formula C12H22N2O4 B12818530 tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B12818530
M. Wt: 258.31 g/mol
InChI Key: YZHXQTXXFNOLGF-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H22N2O4. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine and a diester.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction, often using tert-butyl chloroformate as the reagent.

    Amino Group Addition: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyrrolidine ring.

    Methoxy Group Addition: The methoxy group is typically added through an etherification reaction, using methanol and an appropriate catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is often used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-3-(2-hydroxy-2-oxoethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-3-(2-chloro-2-oxoethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-6-5-12(13,8-14)7-9(15)17-4/h5-8,13H2,1-4H3

InChI Key

YZHXQTXXFNOLGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)OC)N

Origin of Product

United States

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